8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione typically involves the functionalization and structural modification of naphthoquinone derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. For instance, halogen derivatives of 1,4-naphthoquinone have been synthesized and evaluated for their biological activities .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product and the specific functional groups being targeted.
Major Products: The major products formed from these reactions include halogenated derivatives, which have shown significant antibacterial and antifungal activities .
Scientific Research Applications
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is related to its redox and acid-base properties . These properties allow the compound to act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparison with Similar Compounds
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
Comparison: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is unique due to its specific functional groups, which confer distinct biological activities . Compared to other naphthoquinone derivatives, this compound has shown higher activity against certain fungi and bacteria .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-amino-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2 |
InChI Key |
GGZVNPWKYQUZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O |
Origin of Product |
United States |
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